molecular formula C8H7BrN2O3S B15051946 3-Bromo-7-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

3-Bromo-7-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B15051946
M. Wt: 291.12 g/mol
InChI Key: YLELHCHWTKXJBZ-UHFFFAOYSA-N
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Description

3-Bromo-7-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a fused heterocyclic compound featuring a benzannulated 1,2,4-thiadiazine 1,1-dioxide core. The structure includes a bromine substituent at position 3 and a methoxy group at position 7 (Figure 1). These substituents confer distinct electronic and steric properties, influencing reactivity and biological activity.

Properties

Molecular Formula

C8H7BrN2O3S

Molecular Weight

291.12 g/mol

IUPAC Name

3-bromo-7-methoxy-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide

InChI

InChI=1S/C8H7BrN2O3S/c1-14-5-2-3-6-7(4-5)15(12,13)11-8(9)10-6/h2-4H,1H3,(H,10,11)

InChI Key

YLELHCHWTKXJBZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC(=NS2(=O)=O)Br

Origin of Product

United States

Preparation Methods

Cyclocondensation Strategies for Benzothiadiazine Core Formation

The benzothiadiazine 1,1-dioxide scaffold is typically constructed via cyclocondensation reactions. A common approach involves reacting ortho-substituted aniline derivatives with sulfur-containing reagents. For example, Wright (1964) demonstrated that sulfamide reacts with α-diketones to form 1,2,6-thiadiazine-1,1-dioxide derivatives, a method adaptable to benzo-fused systems. In the case of 3-bromo-7-methoxy-4H-benzo[e]thiadiazine 1,1-dioxide, the precursor 5-methoxy-2-aminobenzenesulfonamide undergoes cyclization with α-bromoketones under acidic conditions to yield the thiadiazine ring.

Recent adaptations utilize 4-amino-3-mercaptotriazoles as starting materials, which react with α-halo carbonyl compounds (e.g., phenacyl bromides) in the presence of heteropolyacids to form the condensed thiadiazine structure. This method offers regioselectivity, with the mercapto group attacking the α-position of the carbonyl, followed by intramolecular cyclization. Yields for analogous compounds range from 65% to 78% depending on the electron-withdrawing substituents.

Regioselective Bromination at the 3-Position

Introducing bromine at the 3-position requires careful selection of brominating agents and reaction conditions. A validated protocol involves treating the non-brominated thiadiazine precursor with phosphorus pentabromide (PBr₅) in anhydrous dichloromethane at 0–5°C. For example, 4,7-dibromothiadiazolo[3,4-d]pyridazine was synthesized in 75% yield using PBr₅ at 105°C for 9 hours. Adapting this to the benzo[e]thiadiazine system, bromination occurs preferentially at the 3-position due to the electron-deficient nature of the sulfur dioxide moiety, which activates adjacent positions for electrophilic substitution.

Table 1: Bromination Efficiency with Different Reagents

Brominating Agent Solvent Temp (°C) Time (h) Yield (%)
PBr₅ CH₂Cl₂ 105 9 75
NBS CCl₄ 80 12 42
HBr/H₂O₂ AcOH 60 6 58

Phosphorus pentabromide outperforms N-bromosuccinimide (NBS) and HBr/H₂O₂ in yield and regioselectivity, though it requires rigorous moisture exclusion.

Methoxylation at the 7-Position

The methoxy group is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. Sodium methoxide (NaOMe) in methanol selectively substitutes bromine or other leaving groups at the 7-position. For instance, 4,7-dibromothiadiazolo[3,4-d]pyridazine reacts with 1 equivalent of NaOMe to yield 7-methoxy-4-bromo derivatives in 89% yield. In the benzo[e]thiadiazine series, this method ensures minimal di-substitution due to steric hindrance from the fused benzene ring.

Polar aprotic solvents like DMF enhance reaction rates for methoxylation. A study by Campillo et al. (2000) showed that DMF at 90°C facilitates complete substitution within 4 hours, compared to 12 hours in THF.

Oxidation to the 1,1-Dioxide Form

The sulfur atom in the thiadiazine ring is oxidized to the sulfone group using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA). Optimal conditions involve 30% H₂O₂ in acetic acid at 50°C for 6 hours, achieving >95% conversion. The reaction proceeds via a two-step mechanism: initial sulfoxide formation followed by oxidation to sulfone.

Table 2: Oxidation Efficiency Comparison

Oxidizing Agent Solvent Temp (°C) Time (h) Yield (%)
H₂O₂ (30%) AcOH 50 6 95
mCPBA CHCl₃ 25 24 88
KHSO₅ H₂O 70 8 78

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzothiadiazine derivatives .

Scientific Research Applications

3-Bromo-7-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-7-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its pharmacological effects. The compound’s structure allows it to bind to these targets effectively, modulating their activity and resulting in therapeutic benefits .

Comparison with Similar Compounds

Halogenated Derivatives

  • 3-Chloro-7-methyl-pyrido[4,3-e]-1,2,4-thiadiazine 1,1-dioxide (4b) : Exhibited moderate antitumor activity, with elemental analysis (C 46.54%, H 3.10%, N 14.57%) and a melting point of 261–263°C . The chloro substituent at position 3 and methyl at position 7 contrast with the bromo and methoxy groups in the target compound. Bromine’s larger atomic radius may enhance hydrophobic interactions in biological targets compared to chlorine.

Methoxy vs. Methyl Substituents

  • 3-Methoxy-pyrido[4,3-e]-1,2,4-thiadiazine 1,1-dioxide (3) : Methylation of the methoxy derivative yielded 7-methyl analogs (e.g., 4a), demonstrating regioselectivity in nucleophilic reactions. The methoxy group’s electron-donating properties may stabilize resonance structures, affecting reactivity in alkylation or amination pathways .

Ring System Modifications

Benzo vs. Thieno vs. Pyrido Fusion

  • Thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxides: Isosteric replacement of the benzene ring with thiophene (e.g., compound 24) improved AMPAR potentiator activity. Cyclopropyl or allyl substituents at position 4 enhanced potency by 10-fold compared to ethyl chains, suggesting fused-ring systems tolerate bulky groups .
  • Pyrido[4,3-e]-1,2,4-thiadiazine 1,1-dioxides : Demonstrated high affinity for carbonic anhydrase IX (CA IX), a cancer-associated isoform. The pyridine nitrogen may participate in hydrogen bonding, a feature absent in the benzo-fused target compound .

PI3Kδ Inhibition

  • 2H-Benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives (15a–15j) : Compound 15a showed IC₅₀ = 8.4 nM for PI3Kδ but reduced activity upon fluorination (e.g., 16a: IC₅₀ > 1000 nM). The 7-methoxy group in the target compound may similarly influence selectivity over PI3Kγ .
  • Quinazolinone analogs (e.g., compound 4): Dual PI3Kδ/γ inhibition contrasts with the benzo-thiadiazine derivatives’ selectivity, suggesting the fused thiadiazine core reduces off-target interactions .

Antitumor and Tuberculostatic Activity

  • 3-Heteroaryl-benzo[e][1,2,4]thiadiazine 1,1-dioxides : Exhibited MIC values < 1 µg/mL against Mycobacterium tuberculosis H37Rv. The bromo substituent’s electron-withdrawing nature may enhance membrane permeability in mycobacterial targets .

Data Tables

Table 2: Substituent Effects on PI3Kδ Inhibition

Compound R3 R7 PI3Kδ IC₅₀ (nM) Selectivity (vs. PI3Kγ)
15a H H 8.4 >1400-fold
16a F H >1000 N/A
15b H OMe 12.5 >820-fold

Biological Activity

3-Bromo-7-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features contribute to various biological activities, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

  • Molecular Formula : C8_8H7_7BrN2_2O3_3S
  • Molar Mass : 291.12 g/mol
  • Density : 1.91 g/cm³ (predicted)
  • pKa : 5.95 (predicted)

The compound features a bromine atom at the 3-position and a methoxy group at the 7-position of the thiadiazine ring, which are critical for its biological activity.

Biological Activities

Research indicates that derivatives of 3-bromo-7-methoxy-4H-benzo[e][1,2,4]thiadiazine exhibit a range of biological activities:

  • Antitumor Activity :
    • In vitro studies have shown that related compounds possess significant antitumor properties against various cancer cell lines including breast, lung, and colon cancers. For instance, derivatives have been tested against 60 cancer cell lines using the sulforhodamine B assay, revealing promising results in inhibiting cell proliferation .
  • Antimicrobial Activity :
    • Some analogs have demonstrated antimicrobial properties, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects :
    • Compounds similar to 3-bromo-7-methoxy derivatives have been evaluated for anti-inflammatory activity, indicating their role in modulating inflammatory responses .

Antitumor Efficacy

A notable study assessed the antitumor activity of various thiadiazine derivatives including those based on the 3-bromo-7-methoxy structure. The results indicated that modifications at specific positions significantly enhanced their efficacy against cancer cells. For example, replacing certain functional groups led to increased cytotoxicity against breast cancer cells (MDA-MB-468) .

Antimicrobial Testing

Another investigation focused on the antimicrobial properties of benzothiadiazine derivatives. The study revealed that some compounds exhibited selective inhibition against specific bacterial strains, highlighting their potential as new antimicrobial agents .

Comparative Analysis of Related Compounds

Compound NameKey FeaturesBiological Activity
3-Chloro-6-fluoro-5-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxideChlorine instead of bromineAntimicrobial
3-Bromo-7-chloro-5-hydroxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxideHydroxyl group at position 5Anti-inflammatory
3-Bromo-6-fluoro-5-hydroxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxideHydroxyl group instead of methoxyPotential analgesic

This table illustrates how slight modifications in the chemical structure can lead to varied biological activities.

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